REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]C(O)=O)=[CH:8][CH:7]=1)[CH:2]([CH3:4])[CH3:3].CN(C1C2C([N:29]([CH3:31])C)=CC=CC=2C=CC=1)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:39])C=CC=CC=1.C(OCC)C>C1COCC1>[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][N:29]=[C:31]=[O:39])=[CH:10][CH:11]=1)[CH:2]([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
placed in the freezer at −18° C. for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=CC=C(CN=C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.6 mmol | |
AMOUNT: MASS | 1.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |